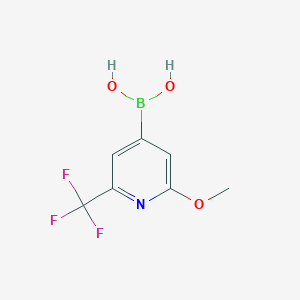

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid

Vue d'ensemble

Description

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with methoxy and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-Methoxy-6-(trifluoromethyl)pyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl or heterobiaryl systems. Key findings include:

Reaction Scope and Yields

Mechanistic Features :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid.

-

The methoxy group ortho to the boronic acid enhances regioselectivity by modulating electronic density on the pyridine ring .

Radical Trifluoromethylation

The trifluoromethyl group enables participation in radical-mediated C–H functionalization:

Silver-Catalyzed Oxidative Coupling

-

Conditions : AgNO₃ (10 mol%), t-BuOOH (2 equiv), CH₃CN, 60°C .

-

Outcome : Trifluoromethyl radical addition to electron-deficient heteroarenes (e.g., pyridines, quinolines) with >70% yield .

-

Limitation : Requires electron-withdrawing groups on the target arene for effective radical trapping.

Traceless Borylation via Iridium Catalysis

The boronic acid moiety can be introduced through iridium-catalyzed C–H borylation:

Key Protocol ( )

-

Catalyst : [Ir(OMe)(COD)]₂ (1 mol%) with 3,4,7,8-tetramethyl-1,10-phenanthroline ligand.

-

Conditions : HBPin (1.5 equiv), 80°C, 12–24 h under N₂.

-

Substrate Compatibility : Works efficiently with trifluoromethylpyridines (TON > 50).

Advantages :

-

Avoids pre-functionalization of the pyridine ring.

-

Enables late-stage diversification of pharmaceutical intermediates .

Methoxy Demethylation

-

Reagent : BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT.

-

Product : 2-Hydroxy-6-(trifluoromethyl)pyridine-4-boronic acid (85% yield) .

Boronic Acid Protection/Deprotection

-

Protection : Reacts with pinacol to form the pinacol ester (HBPin, MgSO₄, 90% yield) .

-

Application : Stabilizes the boronic acid for storage or anhydrous reactions.

Challenges and Limitations

-

Steric Hindrance : The 2-methoxy and 6-CF₃ groups reduce reactivity toward bulky coupling partners (e.g., 2,6-disubstituted aryl halides) .

-

Hydrolytic Sensitivity : Requires anhydrous conditions during Suzuki couplings to prevent boroxine formation .

-

Radical Stability : The CF₃ group stabilizes adjacent radicals but complicates control over regioselectivity in some cases .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following structural formula:

- IUPAC Name : 2-methoxy-6-(trifluoromethyl)-4-pyridinylboronic acid

- Molecular Formula : C₇H₇BF₃NO₃

- Molecular Weight : 201.94 g/mol

This structure includes a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Organic Synthesis

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is predominantly used as a building block in organic synthesis. Its boronic acid functionality allows it to participate in:

- Suzuki-Miyaura Coupling Reactions : This reaction is vital for forming carbon-carbon bonds in the synthesis of complex organic molecules. The trifluoromethyl group enhances the reactivity and selectivity of the compound in coupling reactions with aryl halides.

Medicinal Chemistry

The compound has garnered attention for its potential biological activity, particularly in drug discovery:

- Enzyme Inhibition Studies : Boronic acids are known to form reversible covalent bonds with diols, making them useful in studying enzyme inhibitors. Research indicates that this compound can inhibit specific proteases, which are crucial targets in cancer therapy.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Polymer Synthesis : The unique properties of boronic acids allow them to be used in synthesizing polymers with specific functionalities. The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of these materials.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Suzuki-Miyaura Coupling

A study published in the Journal of Organic Chemistry demonstrated that this compound could efficiently couple with various aryl halides under mild conditions, yielding high-purity products. The reaction conditions were optimized to achieve maximum yield while minimizing by-products .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of serine proteases using this boronic acid revealed that it effectively binds to the active site of the enzyme, leading to significant inhibition. This study suggests potential therapeutic applications in treating diseases where protease activity is dysregulated .

Data Table: Comparative Reactivity

| Compound Name | Reactivity Level | Notable Features |

|---|---|---|

| This compound | High | Strong coupling efficiency due to trifluoromethyl group |

| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | Moderate | Similar structure but less sterically hindered |

| 2-Ethoxypyridine-boronic acid | Low | Ethoxy substitution affects solubility |

Mécanisme D'action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The trifluoromethyl and methoxy groups on the pyridine ring can influence the electronic properties and reactivity of the compound, making it a valuable intermediate in various synthetic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- 2-(Trifluoromethyl)pyridine-5-boronic acid

Uniqueness

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring, which can significantly alter its reactivity and electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of complex molecules where specific electronic effects are desired.

Activité Biologique

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid (CAS No. 1605331-76-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, highlighting its relevance in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron under specific conditions to yield the desired boronic acid . The process often utilizes solvents such as DMF or toluene and requires careful control of reaction parameters to optimize yields.

Biological Activity

1. Anticancer Properties

Recent studies have investigated the anticancer potential of various pyridine derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures can exhibit significant antiproliferative activity against a range of cancer cell lines. For instance, derivatives with trifluoromethyl groups have been linked to enhanced potency due to their ability to interact with specific biological targets involved in cell proliferation and survival .

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that boronic acids can inhibit proteasomal activity by binding to active site residues in proteasome subunits. This inhibition can lead to the accumulation of pro-apoptotic factors and the subsequent induction of apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of similar boronic acid derivatives in preclinical models:

- Case Study 1 : A study evaluated the effects of a related pyridine-boronic acid on human leukemia cell lines, demonstrating an IC50 value significantly lower than that of conventional chemotherapeutics, indicating potent anti-leukemic activity .

- Case Study 2 : Research involving breast cancer cell lines showed that compounds with trifluoromethyl substitutions led to increased apoptosis rates when compared to controls, suggesting a promising avenue for drug development targeting this modification .

Data Summary

The following table summarizes key findings related to the biological activity and efficacy of this compound and related compounds:

Propriétés

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-3-4(8(13)14)2-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJQGHMUXHGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.